molecular formula C12H14FNO3 B12637143 methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate CAS No. 920799-05-9

methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate

Cat. No.: B12637143
CAS No.: 920799-05-9
M. Wt: 239.24 g/mol
InChI Key: RPYSUOVCDFFSNL-LLVKDONJSA-N
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Description

Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which is further esterified with a methyl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as ethylene oxide, under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with the morpholine ring in the presence of a strong base, such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the fluorophenyl group and the esterification process, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the morpholine ring provides structural stability. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-phenylmorpholine-4-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Methyl (2S)-2-(4-fluorophenyl)morpholine-4-carboxylate: The fluorine atom is positioned differently, affecting its reactivity and interactions.

    Methyl (2S)-2-(3-chlorophenyl)morpholine-4-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior.

Uniqueness

Methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate is unique due to the presence of the fluorophenyl group at the 3-position, which imparts distinct electronic and steric effects. This influences its reactivity, binding affinity, and overall chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

920799-05-9

Molecular Formula

C12H14FNO3

Molecular Weight

239.24 g/mol

IUPAC Name

methyl (2S)-2-(3-fluorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H14FNO3/c1-16-12(15)14-5-6-17-11(8-14)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m1/s1

InChI Key

RPYSUOVCDFFSNL-LLVKDONJSA-N

Isomeric SMILES

COC(=O)N1CCO[C@H](C1)C2=CC(=CC=C2)F

Canonical SMILES

COC(=O)N1CCOC(C1)C2=CC(=CC=C2)F

Origin of Product

United States

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